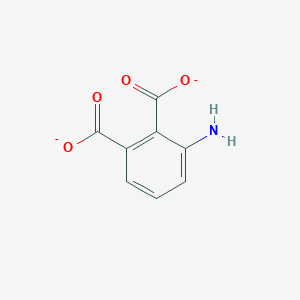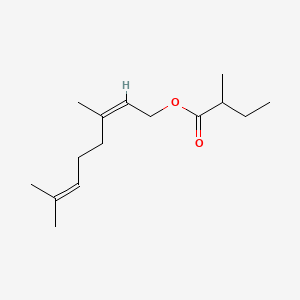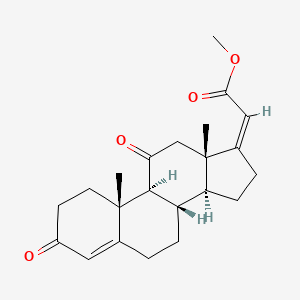
Dodeca-2,4,6,8,10-pentaenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,4,6,8,10-pentaenal is an organic compound with the molecular formula C12H14O. It is characterized by a chain of twelve carbon atoms with alternating double bonds and an aldehyde group at one end. This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodeca-2,4,6,8,10-pentaenal can be synthesized through various methods, including the Horner-Emmons reaction and aldol condensation. One common approach involves the sequential Horner-Emmons homologations with the Weinreb amide of diethylphosponoacetic acid, followed by thioesterification of an aldol-derived 3-hydroxyalkanoate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity, often utilizing continuous flow reactors to maintain optimal reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Dodeca-2,4,6,8,10-pentanoic acid.
Reduction: Dodeca-2,4,6,8,10-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dodeca-2,4,6,8,10-pentaenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of dodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets through its conjugated system and aldehyde group. These interactions can lead to the formation of adducts with nucleophiles, such as proteins and nucleic acids, potentially altering their function. The compound’s reactivity is largely driven by the electrophilic nature of the aldehyde group and the stability provided by the conjugated system .
Comparison with Similar Compounds
Crotonaldehyde (2-Butenal): A shorter chain aldehyde with similar reactivity.
2,4,6-Octatrienal: Another conjugated aldehyde with a shorter carbon chain.
Hexadienal: A six-carbon aldehyde with conjugated double bonds.
Uniqueness: Dodeca-2,4,6,8,10-pentaenal is unique due to its longer carbon chain and extensive conjugation, which enhances its stability and reactivity compared to shorter-chain analogs. This makes it particularly valuable in applications requiring robust chemical properties and reactivity .
Properties
CAS No. |
53193-45-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+ |
InChI Key |
NLPJEWTYXLOFLM-GNUNTXLASA-N |
SMILES |
CC=CC=CC=CC=CC=CC=O |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=C/C=O |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)


![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)





![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)


